Cas no 143-98-6 (Dextrorphan Tartrate Salt)

Dextrorphan Tartrate Salt 化学的及び物理的性質
名前と識別子
-
- (+)-17-METHYLMORPHINAN-3-OL TARTRATE HYDRATE
- (+)-17-METHYLMORPHINAN-3-OL TARTRATE HYDRATE
- Dextrorphan (tartrate)
- DEXTRORPHAN D-TARTRATE
- DEXTRORPHAN TARTRATE
- Dextrorphan Tartrate Salt
- Dextrorphan tartrate solution
- 1,3,4,9,10,10a-Hexahydro-11-methyl-2H-10,4a-iminoethanophenanthren-6-ol tartrate,d
- 17-Methyl-morphinan-3-ol,Lg-Hydrogentartrat
- 17-methyl-morphinan-3-ol,Lg-hydrogentartrate
- d-3-Hydroxy-N-methylmorphinan tartrate
- Dextrophan tartrate
- Levorphanol tartrate
- (+)-3-HYDROXY-N-METHYLMORPHINAN (+)-TARTRATE SALT
- d-at
- NIH 4591
- DA transporter
- -Dextrorphan,TartrateSalt
- Dextrorphan (tartrate) (CRM)
- dextrophantartrate
- Dextrorphan,TartrateSalt
- d-3-hydroxy-n-methylmorphinantartrate
- Dextrorphan, Tartrate Salt
- ent-17-Methylmorphinan-3-ol (L)-Tartrate
- Morphinan-3-ol, 17-methyl-, tartrate (1:1) (salt), (+)-
- (+)-3-Hydroxy-17-methylmorphinan
- SCHEMBL728534
- Q27284848
- (4bS,8aS,9S)-11-methyl-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthren-3-ol (2R,3R)-2,3-dihydroxysuccinate
- NIH-4591
- J-007893
- DTXCID8028923
- (+)-3-Hydroxy-N-methylmorphinan (+)-tartrate salt, Dextrorphan D-tartrate
- AKOS040758573
- CAS-143-98-6
- Dextrorphan Tartrate (O-Desmethyldextromethorphan Tartrate; ent-17-Methylmorphinan-3-ol (L)-Tartrate) 1.0 mg/ml in Methanol (as free base)
- DEXTRORPHAN BITARTRATE
- (2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
- UNII-NFM769433K
- 143-98-6 (tartrate)
- Tox21_113489
- 143-98-6
- NFM769433K
- DTXSID8048997
- MORPHINAN-3-OL, 17-METHYL-, (9.ALPHA.,13.ALPHA.,14.ALPHA.)-, (2R,3R)-2,3-DIHYDROXYBUTANEDIOATE (1:1)
- CHEMBL1256681
- (9alpha,13alpha,14alpha)-17-Methylmorphinan-3-ol (2R,3R)-2,3-dihydroxybutanedioate (1:1)
- Dextrorphan Tartrate (O-Desmethyldextro-methorphan Tartrate; ent-17-Methylmorphinan-3-ol (L)-Tartrate)
- 1,3,4,9,10,10a-Hexahydro-11-methyl-2H-10,4a-iminoethanophenanthren-6-ol tartrate, d-
- MFCD00864199
- Dextromethorphan EP Impurity B L-Tartrate
- Dextromethorphan Hydrobromide Monohydrate Imp. B (EP) as (L)-Tartrate: ent-17-Methylmorphinan-3-ol (L)-Tartrate
- MORPHINAN-3-OL, 17-METHYL-, (9ALPHA,13ALPHA,14ALPHA)-, (2R,3R)-2,3-DIHYDROXYBUTANEDIOATE (1:1)
- RWTWIZDKEIWLKQ-XCPWPWHNSA-N
-
- MDL: MFCD00151495
- インチ: InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1
- InChIKey: RWTWIZDKEIWLKQ-FEBOIHDFSA-N
- ほほえんだ: CN1CC[C@]23CCCC[C@@H]3[C@@H]1CC4=C2C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 407.19400
- どういたいしつりょう: 407.19440226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 491
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 139Ų
じっけんとくせい
- ゆうかいてん: 201-204°C
- フラッシュポイント: 9℃
- ようかいど: H2O: >10mg/mL
- PSA: 138.53000
- LogP: 0.89570
Dextrorphan Tartrate Salt セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 22-39/23/24/25-23/24/25-11
- セキュリティの説明: 7-16-36/37-45
- RTECS番号:QD1930000
-
危険物標識:
- リスク用語:R22
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dextrorphan Tartrate Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4225-5 mg |
Dextrorphan tartrate |
143-98-6 | 99.89% | 5mg |
¥262.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4225-10 mg |
Dextrorphan tartrate |
143-98-6 | 99.89% | 10mg |
¥472.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D-034-1ML |
143-98-6 | 1ML |
¥597.04 | 2023-01-17 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-391819-5 mg |
Dextrorphan, Tartrate Salt, |
143-98-6 | 5mg |
¥1,429.00 | 2023-07-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D911037-1mg |
Dextrorphan tartrate |
143-98-6 | 98% | 1mg |
¥678.00 | 2022-01-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D911037-5mg |
Dextrorphan tartrate |
143-98-6 | 98% | 5mg |
¥2,036.00 | 2022-01-14 | |
TRC | D299485-50mg |
Dextrorphan Tartrate Salt |
143-98-6 | 50mg |
$ 69.00 | 2023-09-08 | ||
TRC | D299485-500mg |
Dextrorphan Tartrate Salt |
143-98-6 | 500mg |
$ 178.00 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4225-200 mg |
Dextrorphan tartrate |
143-98-6 | 99.89% | 200mg |
¥2440.00 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028600-5mg |
Dextrorphan Tartrate Salt |
143-98-6 | 98% | 5mg |
¥1832 | 2024-05-25 |
Dextrorphan Tartrate Salt 関連文献
-
1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
Dextrorphan Tartrate Saltに関する追加情報
Dextrorphan Tartrate Salt: A Comprehensive Overview
Dextrorphan Tartrate Salt, also known by its CAS number 143-98-6, is a compound that has garnered significant attention in the fields of pharmacology and medicine. This salt form of dextrorphan is derived from the naturally occurring alkaloid morphine and has been extensively studied for its potential therapeutic applications. The compound is particularly notable for its role in pain management and its unique pharmacokinetic properties, which make it a promising candidate for various medical interventions.
Recent studies have highlighted the importance of Dextrorphan Tartrate Salt in addressing opioid-related challenges. Unlike traditional opioids, this compound exhibits a reduced risk of dependence and tolerance, making it a safer alternative for long-term pain management. Researchers have also explored its potential as a substitute for conventional opioids in patients with chronic pain conditions, such as neuropathic pain or post-surgical discomfort. These findings underscore the compound's versatility and its ability to address unmet medical needs in pain therapy.
The chemical structure of Dextrorphan Tartrate Salt plays a crucial role in its pharmacological activity. The salt form enhances the compound's solubility and bioavailability, allowing for more efficient absorption and distribution within the body. This characteristic is particularly advantageous in developing formulations that require precise dosing and controlled release mechanisms. Moreover, the stereochemistry of dextrorphan contributes to its selectivity in binding to opioid receptors, which minimizes off-target effects and improves therapeutic outcomes.
In terms of clinical applications, Dextrorphan Tartrate Salt has shown promise in treating conditions beyond chronic pain. Emerging research suggests its potential efficacy in managing symptoms associated with neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. By modulating neurotransmitter systems and reducing inflammation, this compound may offer a novel approach to addressing the complex pathophysiology of these conditions. Additionally, its anti-inflammatory properties have been explored in the context of autoimmune disorders, further expanding its therapeutic potential.
The safety profile of Dextrorphan Tartrate Salt is another area of interest for researchers. Clinical trials have demonstrated that it exhibits a favorable safety profile compared to other opioids, with fewer adverse effects such as respiratory depression and gastrointestinal disturbances. This makes it an attractive option for patients who are at higher risk of complications from traditional opioid therapies. Furthermore, the compound's low abuse potential aligns with current efforts to combat the opioid crisis by providing safer alternatives for pain management.
Recent advancements in drug delivery systems have also enhanced the utility of Dextrorphan Tartrate Salt. The development of sustained-release formulations has improved patient compliance and reduced the frequency of dosing, which is particularly beneficial for individuals requiring long-term therapy. These innovations are expected to further expand the clinical applications of this compound and improve treatment outcomes for a wide range of medical conditions.
In conclusion, Dextrorphan Tartrate Salt represents a significant advancement in the field of opioid-based therapies. Its unique pharmacological properties, coupled with its favorable safety profile and diverse clinical applications, make it a valuable tool in modern medicine. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play an increasingly important role in addressing some of the most pressing healthcare challenges of our time.
143-98-6 (Dextrorphan Tartrate Salt) 関連製品
- 1610021-22-1(3-Methylimidazo[1,2-b]pyridazin-6-amine)
- 1805275-62-0(Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate)
- 2243503-53-7(Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate)
- 1261755-73-0(2'-Methoxy-2,3,4,5,6-pentafluoro-4'-(trifluoromethoxy)biphenyl)
- 941943-69-7((5Z)-5-(2-fluorophenyl)methylidene-2-(piperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one)
- 63014-89-1(2-aminoindolizine-1-carbonitrile)
- 82255-42-3((R)-2,2-difluoro-1-phenylethanol)
- 921060-99-3(5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide)
- 50917-31-2(2,3-Dichloro-5-acetamidobenzoic acid)
- 2229305-15-9(2-methoxy-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropanoic acid)




